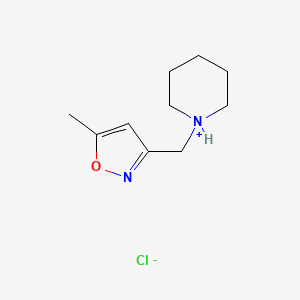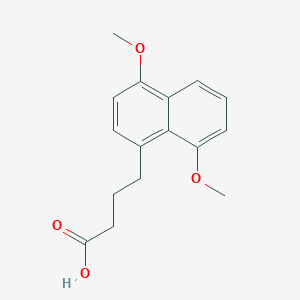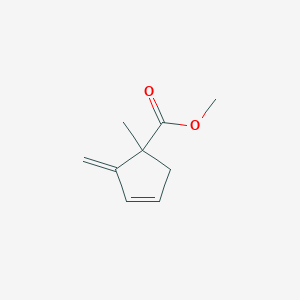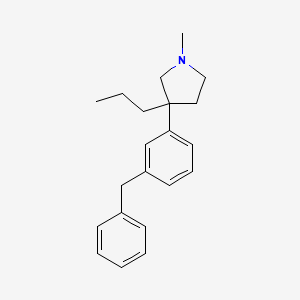
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a benzylphenyl group at the third position, a methyl group at the first position, and a propyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine typically involves multi-step organic reactions. One common method involves the reaction of a benzyl chloride derivative with a pyrrolidine precursor under basic conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by improving mass and heat transfer and allowing precise control of reaction parameters . This method is particularly useful for reactions involving organometallic reagents, such as Grignard reagents, which are commonly used in the synthesis of complex organic molecules .
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparación Con Compuestos Similares
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine can be compared with other similar compounds, such as:
Benzylpenicillin: An antibiotic that inhibits cell wall synthesis in bacteria.
Benzathine benzylpenicillin: A long-acting form of penicillin used to treat bacterial infections.
Benzophenone: A compound used as a photoinitiator in UV-curing applications and as a probe in biological studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69440-54-6 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-(3-benzylphenyl)-1-methyl-3-propylpyrrolidine |
InChI |
InChI=1S/C21H27N/c1-3-12-21(13-14-22(2)17-21)20-11-7-10-19(16-20)15-18-8-5-4-6-9-18/h4-11,16H,3,12-15,17H2,1-2H3 |
Clave InChI |
BFTPOVVJQRKWIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)C)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


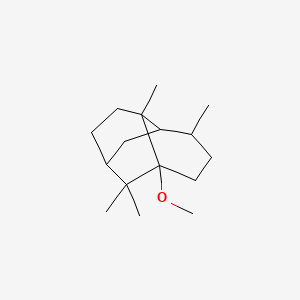
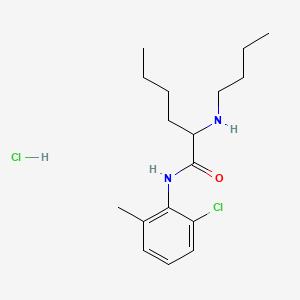

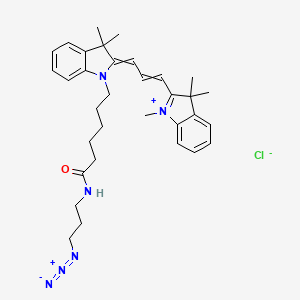
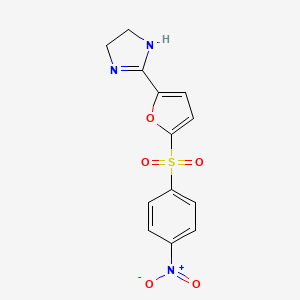
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
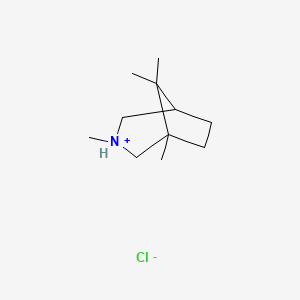
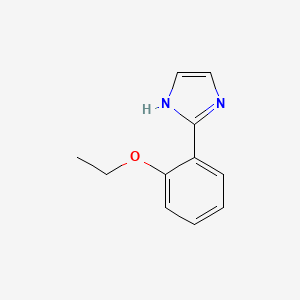

![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
